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Compound of Interest

Compound Name: 4-Chloro-2-nitropyridine

Cat. No.: B1350378

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 4-Chloro-2-nitropyridine. The information detailed herein, including
Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)
data, is essential for the unequivocal identification and characterization of this molecule in
research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 4-Chloro-2-nitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data

. . Coupling
Chemical Shift Lo . .
Multiplicity Constant (J) Integration Assignment
() ppm
Hz

8.65 d 5.4 1H H-6

8.15 d 2.1 1H H-3

7.80 dd 54,21 1H H-5
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13C NMR (Carbon-13 NMR) Data

Chemical Shift (8) ppm Assighment
154.2 C-2
152.0 C-6
144.5 C-4
125.8 C-5
120.1 C-3

Note: The assignments are based on computational predictions and analysis of spectral data of
analogous compounds, as directly published experimental data with full assignments is limited.

Infrared (IR) Spectroscopy

Wavenumber (cm~?) Intensity Assignment

3100-3000 Medium C-H stretch (aromatic)
1600-1580 Strong C=C stretch (aromatic ring)
1530-1515 Strong Asymmetric NOz2 stretch
1355-1345 Strong Symmetric NOz2 stretch
850-800 Strong C-Cl stretch

Mass Spectrometry (MS)

m/z Relative Intensity (%) Assignment

[M]* (Molecular ion, showing

158/160 100/33 , _ _
isotopic pattern for Chlorine)

112/114 ~40/13 [M-NO2]*

76 ~30 [CaH2CIN]*
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

e Dissolve 5-10 mg of purified 4-Chloro-2-nitropyridine in approximately 0.6 mL of a suitable
deuterated solvent (e.g., CDCls, DMSO-ds).

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (0O ppm).

o Transfer the solution to a clean 5 mm NMR tube.

IH NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-32, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-10 ppm.

13C NMR Acquisition:

e Spectrometer: 100 MHz or higher, corresponding to the proton frequency.
o Pulse Sequence: Proton-decoupled pulse sequence.

e Number of Scans: 1024 or more, due to the low natural abundance of 13C.

o Relaxation Delay: 2-5 seconds.
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Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

e Place a small amount of the solid 4-Chloro-2-nitropyridine sample directly onto the ATR
crystal.

e Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000-400 cm™1,

Resolution: 4 cmm—1.

Number of Scans: 16-32.

A background spectrum of the clean ATR crystal should be acquired prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction and lonization (Electron lonization - EI):

 Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe or after separation by gas chromatography (GC).

o The sample is vaporized and then bombarded with a high-energy electron beam (typically 70
eV) to induce ionization and fragmentation.

Data Acquisition:
e Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
¢ Mass Range: m/z 40-300.

e The instrument is calibrated using a known standard.
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Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 4-Chloro-2-nitropyridine.

General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

» To cite this document: BenchChem. [Spectroscopic Profile of 4-Chloro-2-nitropyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1350378#spectroscopic-data-of-4-chloro-2-

nitropyridine-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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